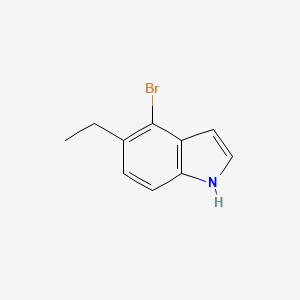

4-bromo-5-ethyl-1H-indole

Description

4-Bromo-5-ethyl-1H-indole is a brominated indole derivative with an ethyl substituent at position 5 and a bromine atom at position 4. Indole derivatives are pivotal in medicinal chemistry due to their role in drug discovery, particularly in targeting serotonin receptors, kinase inhibitors, and antimicrobial agents .

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

4-bromo-5-ethyl-1H-indole |

InChI |

InChI=1S/C10H10BrN/c1-2-7-3-4-9-8(10(7)11)5-6-12-9/h3-6,12H,2H2,1H3 |

InChI Key |

JNJUTUHDNSCYIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=C1)NC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substitution Patterns

The following table summarizes key analogs from the evidence, highlighting substituent positions and functional groups:

Key Observations :

- Substituent Position : Bromine at C4 (as in 4-bromo-7-methyl-1H-indole) may reduce electrophilic substitution reactivity compared to C5-bromo analogs due to electronic effects .

- Alkyl vs. Aryl Groups : Ethyl groups (electron-donating) at C5 could enhance nucleophilic reactivity at adjacent positions, contrasting with electron-withdrawing bromine at C4. This electronic interplay is critical in designing bioactive molecules .

- Hybrid Substitutions : Compounds with both bromine and heterocyclic groups (e.g., imidazole or triazole) exhibit enhanced biological activity, such as antioxidant effects in ischemia models .

Physicochemical Properties

Melting points, solubility, and spectroscopic data vary with substitution patterns:

Key Trends :

- Melting Points : Brominated indoles with bulky substituents (e.g., imidazole) often exhibit high decomposition points (>200°C) due to increased molecular rigidity .

- Spectroscopic Features : Bromine induces deshielding in adjacent protons (e.g., H4 in 4-bromo-7-methyl-1H-indole at δ 7.75) , while ethyl groups may upfield-shift neighboring protons due to electron donation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.